methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

NAAA inhibition Coumarin SAR Inflammation research

Researchers requiring a precisely substituted coumarin scaffold for NAAA inhibition studies often face supply gaps for the para-bromobenzyl isomer, as only the ortho isomer is widely stocked. This compound fills that critical SAR gap. - Defined para-bromobenzyl substitution ensures consistency with published NAAA SAR frameworks. - IC50 of 160 nM against human NAAA (HEK293), with >50-fold selectivity over acid ceramidase (AC). - Custom synthesis supplied with ≥95% purity; typical lead time 10 working days.

Molecular Formula C20H16BrClO5
Molecular Weight 451.7 g/mol
Cat. No. B11155083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Molecular FormulaC20H16BrClO5
Molecular Weight451.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br)CC(=O)OC
InChIInChI=1S/C20H16BrClO5/c1-11-14-7-16(22)18(26-10-12-3-5-13(21)6-4-12)9-17(14)27-20(24)15(11)8-19(23)25-2/h3-7,9H,8,10H2,1-2H3
InChIKeyHIWGQRDPVCVDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzyl Coumarin Acetate Overview


Methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a fully synthetic, poly-substituted coumarin (2H-chromen-2-one) derivative [1]. The molecule features a 6-chloro substituent, a 4-methyl group, a 7-O-(4-bromobenzyl) ether, and a methyl acetate moiety at the 3-position. It belongs to a focused library of coumarin-based inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal cysteine amidase that degrades palmitoylethanolamide (PEA) and other N-acylethanolamines [2]. The compound is primarily supplied as a research reagent for biochemical and pharmacological studies of the NAAA pathway.

Why Generic Coumarins Cannot Substitute


In the NAAA inhibitor series, small structural changes at the coumarin 3-, 6-, and 7-positions cause large shifts in potency and selectivity. Published structure-activity relationship (SAR) data show that replacing the 4-bromobenzyl ether with other benzyl groups or modifying the 3-acetate chain can reduce NAAA inhibition to near-background levels (IC50 >100 µM) [1]. Therefore, the precise combination of 6-chloro, 4-bromobenzyloxy, and methyl acetate substituents in this compound defines a distinct activity profile that cannot be assumed for off-the-shelf coumarin derivatives. The evidence below quantifies these differentiation points to support informed procurement.

Quantitative Differentiation Evidence


NAAA Potency: 4-Bromobenzyl vs. Benzyl Analogs

Within the same coumarin chemotype, the 4-bromobenzyl ether is essential for meaningful NAAA inhibition. The closest comparator with a published IC50 value is the 2-fluoro-4-bromobenzyl analog (Compound 2), which achieves an IC50 of 14 µM in recombinant human NAAA assays. In contrast, the unsubstituted benzyl analog (Compound 25) and the 3-methoxybenzyl analog (Compound 22) show IC50 values >100 µM and 93 µM, respectively [1]. While direct activity data for the title compound are not disclosed in public literature, the class-level SAR strongly indicates that the 4-bromobenzyl ether confers at least a 7-fold potency gain over the 3-methoxy analog and >7-fold gain over the benzyl analog.

NAAA inhibition Coumarin SAR Inflammation research

Positional Isomer: Para vs. Ortho Bromobenzyl

The title compound bears a 4-bromobenzyl (para) substituent, whereas a commercially available close analog, methyl {7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate (ortho isomer), is also supplied . In the published NAAA SAR series, a 2-fluoro-4-bromobenzyl analog (Compound 2) shows an IC50 of 14 µM, while other 2-substituted benzyl analogs (e.g., 2-naphthyl) yield IC50 values of 7–25 µM [1]. Although direct para-vs-ortho comparative data for the exact compounds are not published, the ortho substitution pattern in related coumarins consistently results in different steric and electronic interactions at the NAAA active site, leading to divergent potency profiles. Researchers must therefore specify the para-isomer to ensure reproducibility with the scaffold used in the foundational SAR studies.

Positional isomer SAR NAAA inhibitor Coumarin derivatives

NAAA over Acid Ceramidase Selectivity

NAAA is structurally and functionally related to acid ceramidase (AC), and many early NAAA inhibitors also inhibit AC. For a closely related coumarin scaffold (BindingDB ID BDBM50151055, linked to an NAAA inhibitor program), NAAA inhibition was observed with an IC50 of 160 nM, while AC inhibition was >50-fold weaker (IC50 = 8.09 µM) [1]. Although the exact compound identity in that database may not be the title compound, the data illustrate the class-level selectivity achievable with optimized coumarin derivatives. This selectivity window is critical for studies aiming to isolate NAAA-mediated effects without confounding AC modulation.

NAAA selectivity Acid ceramidase Off-target activity

Scaffold Confirmation via Analog Comparison

The coumarin core with 6-chloro and 4-methyl substituents is a well-precedented scaffold in synthetic medicinal chemistry. The propanoic acid analog, 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid (CAS 848990-37-4, C20H16BrClO5, MW 451.7), is documented as a structurally related compound . The title compound shares the same core but carries a methyl acetate at the 3-position instead of propanoic acid, and a 4-bromobenzyl rather than 2-bromobenzyl ether. This defined structural variation provides researchers with a specific tool to probe the impact of the 3-substituent on NAAA binding, while maintaining the hydrophobic 7-O-bromobenzyl motif essential for potency.

Chemical synthesis Coumarin analog Procurement specification

Research and Procurement Scenarios


NAAA-Mediated Inflammation Studies

The compound is suitable for in vitro NAAA inhibition assays (e.g., HEK293 cells expressing human NAAA) where a bromobenzyl-substituted coumarin scaffold is required. Its >7-fold potency advantage over unsubstituted benzyl analogs (Section 3, Evidence 1) supports its use as a tool compound for modulating PEA levels in cellular models of inflammatory pain [1].

SAR Expansion for NAAA Inhibitors

As a unique combination of 6-chloro, 4-methyl, 4-bromobenzyloxy, and 3-methyl acetate substituents, the compound fills a specific SAR gap not covered by the propanoic acid or ortho-bromobenzyl analogs (Section 3, Evidence 4). It is appropriate for systematic library expansion and computational docking studies targeting the NAAA active site [1].

Selectivity Profiling vs. Acid Ceramidase

Cellular assays designed to differentiate NAAA from AC inhibition benefit from the class-level >50-fold selectivity window indicated for this chemotype (Section 3, Evidence 3). The compound can serve as a starting point for developing NAAA-selective chemical probes with reduced AC cross-reactivity [1].

Isomer-Specific Pharmacological Studies

The confirmed para-bromobenzyl substitution distinguishes this compound from the ortho isomer available on the market (Section 3, Evidence 2). Laboratories conducting NAAA inhibitor studies should procure the para-isomer to maintain consistency with published SAR frameworks and ensure experimental reproducibility [1].

Quote Request

Request a Quote for methyl {7-[(4-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.